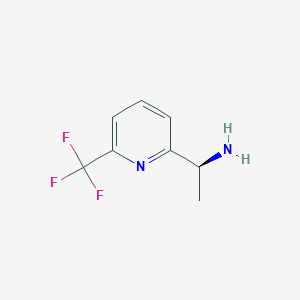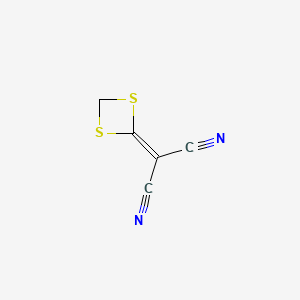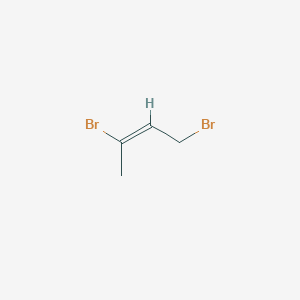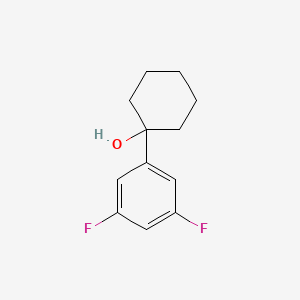
1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a trans-2-methylcyclohexyl group and a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trans-2-Methylcyclohexyl Group: This step may involve the alkylation of the pyrazole ring using a suitable alkyl halide in the presence of a base.
Attachment of the Boronate Ester Group: The final step involves the reaction of the pyrazole derivative with a boronic acid or boronate ester under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable electrophiles.
Major Products
Oxidation: Boronic acid derivative.
Reduction: Dihydropyrazole derivative.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: May serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In general, the boronate ester group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(trans-2-Methylcyclohexyl)-4-phenyl-1H-pyrazole: Similar structure but lacks the boronate ester group.
1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(trans-2-Methylcyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both a boronate ester group and a trans-2-methylcyclohexyl group on the pyrazole ring
特性
分子式 |
C16H27BN2O2 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC名 |
1-[(1R,2R)-2-methylcyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H27BN2O2/c1-12-8-6-7-9-14(12)19-11-13(10-18-19)17-20-15(2,3)16(4,5)21-17/h10-12,14H,6-9H2,1-5H3/t12-,14-/m1/s1 |
InChIキー |
SMWRCGBHOWQACU-TZMCWYRMSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H]3CCCC[C@H]3C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)

![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)





![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)

![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)
![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)

